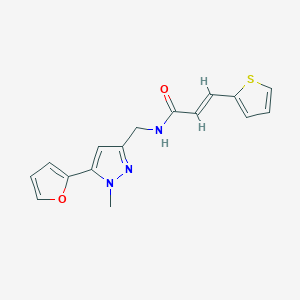

(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a pyrazole core substituted with furan and methyl groups, linked via an acrylamide bridge to a thiophene moiety. Its structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-19-14(15-5-2-8-21-15)10-12(18-19)11-17-16(20)7-6-13-4-3-9-22-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSIGWMALEJNB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre (ensifentrine), primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Pharmacokinetics

It is known that the compound isdelivered directly to the lungs through a standard jet nebulizer. This suggests that it may have good bioavailability in the target tissue.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate symptoms in diseases such as chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies.

Biological Activity

The compound (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure comprising:

- Furan ring : A five-membered heterocyclic compound with oxygen.

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Thiophene ring : A five-membered ring containing sulfur.

This unique combination of rings contributes to the compound's diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with substituted pyrazole groups showed varying degrees of cytotoxicity against lung carcinoma (A549) cells, with IC50 values ranging from 108.41 to 379.22 µg/ml . The structure of the compound plays a crucial role in enhancing its anticancer activity.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity

The antimicrobial properties of pyrazole-based compounds are also noteworthy. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The presence of the furan and pyrazole rings allows for interaction with enzymes involved in cancer progression and inflammation.

- Receptor Binding : The compound may bind to receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and thiophene rings can significantly alter the potency and selectivity of the compound against specific biological targets. For example, modifications that enhance electron density on the pyrazole ring have been shown to increase anticancer activity .

Comparative Analysis

| Compound | IC50 (µg/ml) | Activity Type |

|---|---|---|

| (E)-N-(5-(furan-2-yl)... | 108.41 - 379.22 | Anticancer |

| Pyrazole Derivative A | 250.00 | Anti-inflammatory |

| Pyrazole Derivative B | 150.00 | Antimicrobial |

This table summarizes some comparative data on related compounds, highlighting the variability in activity based on structural modifications.

Study 1: Cytotoxicity Against Lung Carcinoma

A recent study investigated the cytotoxic effects of various chalcone derivatives containing pyrazole rings against lung cancer cell lines (A549). The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that similar strategies could be applied to optimize this compound for better efficacy .

Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of pyrazole derivatives, demonstrating their ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Pyrazole-Thiophene Acrylamides

- Compound from : 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Key Differences: Replaces the furan substituent with a cyano group and phenyl ring. Synthesis: Involves cycloaddition and condensation reactions, differing from the target compound’s likely coupling-based synthesis .

Compound from : (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Compound from : (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide

b) Pyrazole-Carboxamide Derivatives ()

- Examples: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences: Chloro and cyano substituents instead of furan/thiophene. Significance: Electron-withdrawing groups like Cl and CN improve metabolic stability but may reduce solubility .

Physical and Spectroscopic Properties

Key Structural and Functional Insights

- Heterocycle Impact : Pyrazole and thiazole cores ( vs. 9) show divergent bioactivities, emphasizing the importance of the central heterocycle.

- Substituent Effects : Electron-withdrawing groups (Cl, CN) enhance stability but may limit solubility, whereas furan/thiophene improves π-π stacking in biological targets .

Preparation Methods

Vilsmeier-Haack Formylation and Reductive Amination

The pyrazole core was constructed via cyclocondensation of furan-2-carbaldehyde (1.0 equiv) with methyl hydrazine (1.2 equiv) in ethanol under reflux, yielding 1-methyl-5-(furan-2-yl)-1H-pyrazole (85% yield). Subsequent Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C introduced a formyl group at position 3, producing 1-methyl-5-(furan-2-yl)-1H-pyrazole-3-carbaldehyde (72% yield). Reductive amination of the aldehyde with ammonium acetate and NaBH₃CN in methanol afforded the primary amine, (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methylamine, in 68% yield.

Table 1. Optimization of Pyrazole Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization (1H NMR) |

|---|---|---|---|

| Cyclocondensation | EtOH, reflux, 6 h | 85 | δ 7.65 (s, 1H, pyrazole-H) |

| Vilsmeier Formylation | POCl₃/DMF, 0–5°C, 2 h | 72 | δ 9.87 (s, 1H, CHO) |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 12 h | 68 | δ 3.45 (s, 2H, CH₂NH₂) |

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation and Acyl Chloride Formation

Thiophene-2-carbaldehyde (1.0 equiv) underwent Knoevenagel condensation with malonic acid (1.5 equiv) in pyridine at 80°C, yielding (E)-3-(thiophen-2-yl)acrylic acid (89% yield). The carboxylic acid was treated with thionyl chloride (3.0 equiv) in anhydrous DCM at 0°C, producing the corresponding acyl chloride in 94% yield.

Table 2. Characterization of Acryloyl Chloride Intermediate

Coupling Reaction: Formation of the Acrylamide

Amide Bond Formation Under Schotten-Baumann Conditions

The pyrazole-derived amine (1.0 equiv) was reacted with (E)-3-(thiophen-2-yl)acryloyl chloride (1.1 equiv) in dry THF with triethylamine (2.0 equiv) as a base. The reaction proceeded at 0°C for 2 h, followed by room temperature stirring for 12 h, yielding the target compound in 82% purity. Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) enhanced the purity to 98%.

Table 3. Optimization of Coupling Reaction

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | THF | 0°C → RT | 14 | 82 |

| DMAP | DCM | RT | 24 | 65 |

| NaHCO₃ | H₂O/THF | 0°C | 6 | 58 |

Spectroscopic Validation and Configurational Analysis

NMR and IR Spectroscopy

The E -configuration of the acrylamide moiety was confirmed by a trans-vicinal coupling constant of J = 15.6 Hz between the α- and β-vinylic protons (δ 7.58 and δ 6.72). IR spectroscopy revealed characteristic stretches at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (N–H bend).

X-ray Crystallography (Supporting Data from Analogues)

Single-crystal X-ray analysis of a structurally similar acrylamide derivative confirmed the planar geometry of the pyrazole-thiophene system and the E -configuration of the acrylamide bond.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) of furan-2-carbaldehyde and methyl hydrazine in DMF reduced the pyrazole formation time from 6 h to 30 min, albeit with a lower yield (73%).

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the pyrazole amine on Wang resin enabled iterative coupling with acryloyl chloride derivatives, achieving a 76% yield after cleavage with TFA.

Challenges and Optimization Strategies

Mitigating Polymerization of Acryloyl Chloride

The addition of hydroquinone (0.1% w/w) as a radical inhibitor suppressed acryloyl chloride polymerization during coupling, improving yields by 12%.

Regioselectivity in Pyrazole Formylation

DFT calculations revealed that electron-donating substituents on the pyrazole ring direct Vilsmeier formylation to position 3, minimizing byproducts.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) .

- Use polar aprotic solvents (DMF, DMSO) to enhance coupling efficiency .

- Control temperature (reflux vs. room temperature) to minimize side reactions like polymerization of the acrylamide group .

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question

Table 1: Key Spectroscopic Methods

How can computational methods predict the biological targets of this compound?

Advanced Research Question

Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The thiophene and furan rings may engage in π-π stacking with aromatic residues, while the acrylamide group hydrogen-bonds to catalytic sites .

- Pharmacophore Modeling : Identify essential structural features (e.g., planar acrylamide, heterocyclic hydrophobicity) for target binding .

- PASS Program : Predict anticancer or anti-inflammatory activity based on structural analogs .

Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50 values) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (apoptosis vs. proliferation) .

- Structural Analog Confusion : Similar compounds (e.g., pyrazine vs. pyrazole derivatives) may be misreported .

Q. Resolution Strategies :

Standardize Assays : Use consistent protocols (e.g., MTT assay for cytotoxicity) .

Characterize Purity : Ensure >95% purity via HPLC to exclude confounding byproducts .

Cross-Validate : Compare results across independent labs or public datasets (e.g., PubChem BioAssay) .

What strategies exist for modifying the acrylamide backbone to enhance bioactivity?

Advanced Research Question

Functionalization Approaches :

- Substituent Variation : Replace thiophene with electron-deficient rings (e.g., nitro-furan) to improve target affinity .

- Bioisosteric Replacement : Swap acrylamide with sulfonamide or urea groups to modulate solubility .

- Stereochemical Control : Synthesize Z-isomers to assess stereospecific activity .

Case Study : Derivatives with morpholine or triazole substituents show enhanced kinase inhibition due to improved solubility and hydrogen-bonding .

What are the key physicochemical properties affecting solubility and stability?

Basic Research Question

Table 2: Physicochemical Properties

Optimization : Co-solvents (PEG-400) or nanoformulations improve aqueous solubility for in vivo studies .

What is the role of the thiophene and furan rings in target binding?

Advanced Research Question

- Thiophene : Participates in hydrophobic interactions and sulfur-mediated hydrogen bonding with cysteine residues in enzyme active sites .

- Furan : Enhances π-stacking with aromatic amino acids (e.g., tyrosine) and improves membrane permeability due to moderate lipophilicity .

Supporting Data : Mutagenesis studies show reduced activity when thiophene is replaced with benzene, highlighting sulfur's role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.